[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate
Description
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Properties
IUPAC Name |
[(E)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S2/c1-22-11-7-23(19,20)6-10(11)14-21-12(16)13-8-2-4-9(5-3-8)15(17)18/h2-5,11H,6-7H2,1H3,(H,13,16)/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLSOZKBZMRIHR-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC\1CS(=O)(=O)C/C1=N\OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate is a synthetic organic molecule that has garnered attention in various fields of biochemical research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Formula
- Molecular Formula : C₁₂H₁₃N₃O₆S₂
- CAS Number : 325854-22-6
Structural Features
The compound features a thiolane ring , which is significant for its reactivity and interaction with biological targets. The presence of the methylsulfanyl group and the 4-nitrophenyl carbamate moiety contributes to its unique chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 325.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of carbamates have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with cell wall synthesis or disruption of cellular metabolism.
Antioxidant Properties
Studies have demonstrated that the compound may possess antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress in biological systems. This activity is critical for protecting cells from damage associated with various diseases.
Anticancer Potential
Preliminary data suggest that this compound could exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study conducted on a series of carbamate derivatives, including our compound of interest, revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that the presence of the methylsulfanyl group significantly enhanced antimicrobial activity compared to similar compounds without this moiety.
Study 2: Antioxidant Activity Assessment
In vitro assays measuring the DPPH radical scavenging activity showed that the compound demonstrated a dose-dependent response, with an IC50 value of approximately 30 µM. This suggests a strong potential for use in formulations aimed at reducing oxidative stress.
Study 3: Cancer Cell Line Testing
In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound led to a reduction in cell viability by over 60% at concentrations above 25 µM after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound induces cell death through apoptosis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Interaction with receptors or signaling molecules can alter gene expression profiles.
- Oxidative Stress Reduction : By scavenging free radicals, it protects cellular components from oxidative damage.
Q & A
Q. What strategies are recommended for analyzing non-covalent interactions (e.g., π-stacking, hydrogen bonding) in co-crystals with biological macromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
